molecular formula C6H5ClN2OS B3212377 5-Pyrimidinecarbonyl chloride, 2-(methylthio)- CAS No. 110099-95-1

5-Pyrimidinecarbonyl chloride, 2-(methylthio)-

Cat. No.: B3212377
CAS No.: 110099-95-1
M. Wt: 188.64 g/mol
InChI Key: YBMPDCWLBFMVCN-UHFFFAOYSA-N
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Description

5-Pyrimidinecarbonyl chloride, 2-(methylthio)- is an organic compound with the molecular formula C6H5ClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a carbonyl chloride group and a methylthio group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarbonyl chloride, 2-(methylthio)- typically involves the chlorination of 2-(methylthio)pyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the carbonyl chloride derivative .

Industrial Production Methods

While specific industrial production methods for 5-Pyrimidinecarbonyl chloride, 2-(methylthio)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarbonyl chloride, 2-(methylthio)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides and sulfones. Reduction reactions can convert the carbonyl chloride group to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Alcohols.

Scientific Research Applications

5-Pyrimidinecarbonyl chloride, 2-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarbonyl chloride, 2-(methylthio)- involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methylthio group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)-5-pyrimidinecarbonyl chloride
  • 2-(Methylthio)-5-pyrimidinecarbonyl chloride

Uniqueness

5-Pyrimidinecarbonyl chloride, 2-(methylthio)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the carbonyl chloride and methylthio groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methylsulfanylpyrimidine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-9-6)5(7)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMPDCWLBFMVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257543
Record name 2-(Methylthio)-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110099-95-1
Record name 2-(Methylthio)-5-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110099-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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